molecular formula C15H22N2O3 B7933250 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7933250
M. Wt: 278.35 g/mol
InChI Key: QIGHCOREORXYDF-PXYINDEMSA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide is a chiral compound with a complex structure that includes an amino group, a benzo[1,4]dioxin ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide typically involves multi-step organic synthesis. One common approach is the reaction of 2,3-dihydro-benzo[1,4]dioxin with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like lithium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,4]dioxin oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)8-12-9-19-13-6-4-5-7-14(13)20-12/h4-7,10-12H,8-9,16H2,1-3H3/t11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGHCOREORXYDF-PXYINDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1COC2=CC=CC=C2O1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1COC2=CC=CC=C2O1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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